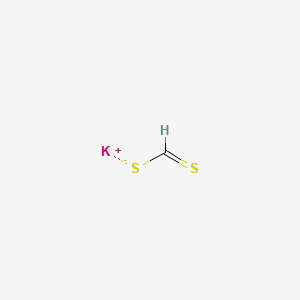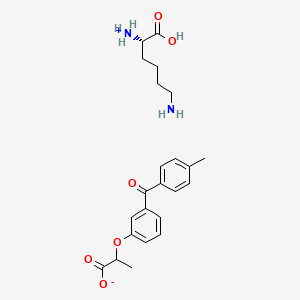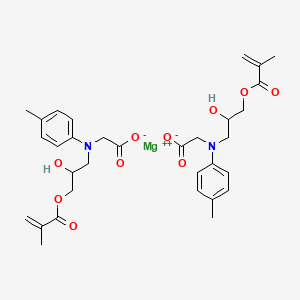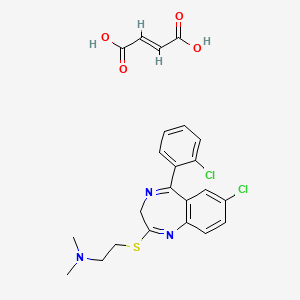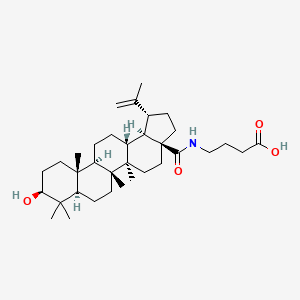
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid typically involves the derivatization of betulinic acid. Betulinic acid can be isolated from the bark of birch trees and other plant sources. The synthetic route involves the following steps:
Isolation of Betulinic Acid: Betulinic acid is extracted from plant material using solvents such as methanol or ethanol.
Derivatization: Betulinic acid is then reacted with 4-aminobutyric acid under specific conditions to form this compound. This reaction may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale extraction of betulinic acid followed by its chemical modification. The process would be optimized for yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the lupane skeleton can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and oxidative stress.
Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound from which N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutyric acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: A compound with structural similarities and comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific derivatization, which may enhance its biological activity and specificity compared to its parent compound and other similar triterpenoids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
174740-42-2 |
|---|---|
Molecular Formula |
C34H55NO4 |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C34H55NO4/c1-21(2)22-12-17-34(29(39)35-20-8-9-27(37)38)19-18-32(6)23(28(22)34)10-11-25-31(5)15-14-26(36)30(3,4)24(31)13-16-33(25,32)7/h22-26,28,36H,1,8-20H2,2-7H3,(H,35,39)(H,37,38)/t22-,23+,24-,25+,26-,28+,31-,32+,33+,34-/m0/s1 |
InChI Key |
YHNISVRBGHMCLY-YYUWZDJZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


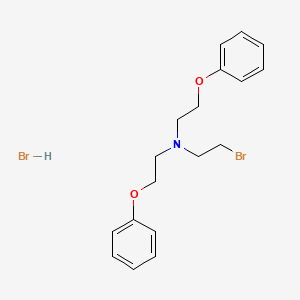


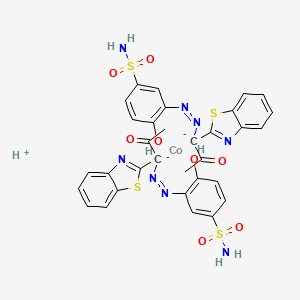

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
